molecular formula C13H7Cl2NOS2 B8359752 5-Acetyl-2-((2,4-dichlorophenyl)thio)thiophene-3-carbonitrile

5-Acetyl-2-((2,4-dichlorophenyl)thio)thiophene-3-carbonitrile

Cat. No.: B8359752
M. Wt: 328.2 g/mol
InChI Key: RQXYWMTUIQUROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-2-((2,4-dichlorophenyl)thio)thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C13H7Cl2NOS2 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7Cl2NOS2

Molecular Weight

328.2 g/mol

IUPAC Name

5-acetyl-2-(2,4-dichlorophenyl)sulfanylthiophene-3-carbonitrile

InChI

InChI=1S/C13H7Cl2NOS2/c1-7(17)12-4-8(6-16)13(19-12)18-11-3-2-9(14)5-10(11)15/h2-5H,1H3

InChI Key

RQXYWMTUIQUROJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a CEM microwave tube, was charged with 1-[4-bromo-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone as prepared in example 21 (0.6 g, 1.6 mmol), copper(I) cyanide (0.85 g, 9.4 mmol), and pyridine (5 mL) as solvent. The mixture was subjected to microwave irradiation (200 W) on a CEM Discovery™ microwave machine at 150° C. for 30 minutes. After the irradiation, the mixture was cooled to ambient temperature and treated with 20 mL of saturated copper(II) sulfate aqueous solution and extracted with ethyl acetate. The combined organic layer was separated, washed with water, dried (Na2SO4) and concentrated. The crude was purified by silica gel chromatography using a 96:4 mixture of hexane and ethyl acetate as eluent to afford the title product (0.515 g, 78% yield). 1H NMR (400 MHz, CDCl3) δ: 7.69 (1H, s), 7.56 (1H, m), 7.53 (1H, m), 7.33 (1H, m), 2.51 (3H, s). MS m/z: 326.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
example 21
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
copper(I) cyanide
Quantity
0.85 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
catalyst
Reaction Step Five
Yield
78%

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